molecular formula C19H16O5S2 B14276958 Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- CAS No. 177325-64-3

Phenol, 5-methyl-2,4-bis(phenylsulfonyl)-

Cat. No.: B14276958
CAS No.: 177325-64-3
M. Wt: 388.5 g/mol
InChI Key: GWOXYMWRPLOQTF-UHFFFAOYSA-N
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Description

Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenol group substituted with a methyl group and two phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- typically involves the sulfonation of a methyl-substituted phenol. One common method is the reaction of 5-methyl-2,4-dihydroxybenzene with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity Phenol, 5-methyl-2,4-bis(phenylsulfonyl)-.

Chemical Reactions Analysis

Types of Reactions

Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The phenylsulfonyl groups can be reduced to thiophenol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of thiophenol derivatives.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The phenylsulfonyl groups can interact with cellular membranes and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,4-bis(phenylsulfonyl)
  • Phenol, 2,4-bis(1-phenylethyl)
  • Phenol, 2,4-bis(1,1-dimethylethyl)

Uniqueness

Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and interactions compared to other similar compounds

Properties

CAS No.

177325-64-3

Molecular Formula

C19H16O5S2

Molecular Weight

388.5 g/mol

IUPAC Name

2,4-bis(benzenesulfonyl)-5-methylphenol

InChI

InChI=1S/C19H16O5S2/c1-14-12-17(20)19(26(23,24)16-10-6-3-7-11-16)13-18(14)25(21,22)15-8-4-2-5-9-15/h2-13,20H,1H3

InChI Key

GWOXYMWRPLOQTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)O

Origin of Product

United States

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